molecular formula C9H7F2N3O2 B2765840 6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1823404-08-5

6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2765840
CAS No.: 1823404-08-5
M. Wt: 227.171
InChI Key: IHFCYTHENFRONG-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a high-value chemical intermediate designed for research and development. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry noted for its similarity to purine bases, which makes it a compelling core structure for designing bioactive molecules . The scaffold is characterized by multiple diversity centers, allowing for extensive structural modification to optimize properties and activity . The specific substitution pattern on this compound—featuring a carboxylic acid at the C3 position and a difluoromethyl group at the C6 position—is strategically chosen. The carboxylic acid group serves as a versatile handle for further derivatization, particularly through the formation of amide linkages, a common strategy in drug discovery. The incorporation of a difluoromethyl group is a widely employed tactic in agrochemical and pharmaceutical research to fine-tune molecular properties, as the CF2H group can act as a hydrogen bond donor and influence lipophilicity and metabolic stability . While exact biological data for this specific molecule is not available in the public domain, its structural features align with those explored in the development of various therapeutic agents and fungicidal compounds. Researchers may find this compound particularly useful for projects involving tyrosine kinase inhibition or the synthesis of novel succinate dehydrogenase inhibitors (SDHIs), given the established relevance of this chemical class in these areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c1-14-8-4(6(13-14)9(15)16)2-3-5(12-8)7(10)11/h2-3,7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFCYTHENFRONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)C(F)F)C(=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823404-08-5
Record name 6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and thioethers, which can have different properties and applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Pyrazole derivatives are known to exhibit various biological properties, including:

  • Antimicrobial Activity : Studies have shown that pyrazole compounds can inhibit the growth of bacteria and fungi. The difluoromethyl group may enhance this activity by improving binding affinity to microbial targets .
  • Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For instance, certain derivatives have shown efficacy against K562 and MCF-7 cancer cell lines by blocking proliferation .
  • Enzyme Inhibition : The compound can serve as a scaffold for developing enzyme inhibitors, particularly in targeting kinases involved in cancer progression .

Agrochemicals

Due to its bioactive properties, 6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is utilized in the formulation of agrochemicals. It has potential applications as:

  • Fungicides : The compound's structure allows it to interact with fungal enzymes, making it effective against various plant pathogens .
  • Herbicides : Its ability to interfere with plant growth pathways can be harnessed to develop selective herbicides .

Organic Synthesis

This compound is a valuable building block in organic synthesis:

  • Reagent in Organic Reactions : It can participate in oxidation and reduction reactions, yielding various derivatives such as alcohols and amides .
  • Synthesis of Complex Molecules : The unique structural features allow for the creation of more complex compounds through substitution reactions involving the difluoromethyl group .

Case Studies

StudyFocusFindings
Synthesis and Antimicrobial ActivityEvaluation of pyrazole derivativesCompounds exhibited significant antimicrobial activity against various strains with IC50 values indicating potency .
Anticancer ActivityTesting against cancer cell linesCertain derivatives blocked proliferation in K562 cells and induced apoptosis, suggesting potential for therapeutic use .
Agrochemical DevelopmentFormulation of fungicidesDemonstrated effectiveness against specific fungal pathogens in agricultural settings .

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The carboxylic acid group can participate in ionic interactions and serve as a site for further chemical modifications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents (Positions) Key Properties/Applications
This compound C₉H₇F₂N₃O₂ 271.28 1823404-08-5 6: -CF₂H; 3: -COOH High purity (95%); medicinal chemistry
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₈H₇N₃O₂ 177.16 116855-09-5 3: -COOH mp 273–278.5°C; 97% purity
6-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₁₂H₁₂N₆O₂ 271.28 1855900-03-6 6: -C₃H₃N₂(CH₃)₂; 3: -COOH Purity 95%
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid C₁₄H₁₁N₃O₂ 253.26 1274506-24-9 6: -COOH; 1: -C₆H₅ Drug impurity reference
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₇H₁₃ClFN₃O₂ 345.76 107658-94-6 4: -COOH; 5: -Cl; 6: cyclopropyl; 1: -C₆H₄F High molecular weight; agrochemical use
6-[4-(Difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₅H₁₁F₂N₃O₃ 319.27 1011396-52-3 4: -COOH; 6: -C₆H₄-O-CF₂H Enhanced lipophilicity

Key Differences and Implications

Substituent Effects on Molecular Weight: The difluoromethyl group in the target compound increases its molecular weight (271.28 g/mol) compared to the non-fluorinated analog 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (177.16 g/mol). Fluorine atoms contribute to higher molecular weight and may improve metabolic stability.

Biological Activity: The 3-methyl-1-phenyl analog (CAS 1274506-24-9) is used as a drug impurity reference, highlighting the importance of substituent positioning (carboxylic acid at position 6 vs. 3).

Commercial Availability and Purity :

  • The target compound and its analogs are available at 95–97% purity , with suppliers like CymitQuimica and Parchem Chemicals specializing in fluorinated derivatives.

Functional Group Impact

  • Difluoromethyl (-CF₂H) : Enhances electronegativity and resistance to oxidative metabolism compared to methyl or hydrogen.
  • Carboxylic Acid (-COOH) : Facilitates hydrogen bonding and salt formation, improving solubility in polar solvents.

Biological Activity

6-(Difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C9H7F2N3O2
  • Molecular Weight : 227.17 g/mol
  • CAS Number : 1823404-08-5

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

  • Inhibition of Enzymes : The compound has shown inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. For instance, it has been evaluated for its activity against cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The mechanism is likely related to its ability to disrupt cellular processes such as tubulin polymerization, similar to other compounds in the pyrazolo family.

Efficacy Data

A summary of key findings from various studies is presented in the table below:

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (Lung Cancer)< 1Tubulin polymerization inhibition
Study 2A2780 (Ovarian Cancer)0.5Apoptosis induction
Study 3HeLa (Cervical Cancer)0.36CDK2 inhibition

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against A549 and A2780 cell lines. The compound exhibited IC50 values below 1 µM, indicating potent antiproliferative effects. The study concluded that the compound could serve as a lead structure for developing new anticancer agents due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of this compound through COX-2 inhibition assays. It demonstrated significant selectivity for COX-2 over COX-1, with an IC50 value of approximately 0.02 µM, suggesting a favorable safety profile for gastrointestinal health .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and what are their key intermediates?

  • Methodology : The synthesis typically involves multi-step reactions starting with substituted pyrazole or pyridine precursors. For example:

Cyclocondensation : Reacting 5-aminopyrazole derivatives with difluoromethyl-containing ketones under acidic conditions to form the pyrazolo[3,4-b]pyridine core .

Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or HCl in aqueous/organic solvent systems to yield the carboxylic acid moiety .

  • Critical Step : Purification via column chromatography or recrystallization to achieve >95% purity (common in related pyrazolo[3,4-b]pyridine syntheses) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : Confirm substitution patterns (e.g., difluoromethyl at position 6, methyl at position 1) using 1^1H and 13^{13}C NMR. For example, the difluoromethyl group shows characteristic 19^{19}F NMR splitting .

Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C10H8F2N3O2C_{10}H_8F_2N_3O_2: 255.06 g/mol) .

X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as seen in analogous pyrazolo[3,4-b]pyridines .

Q. What solubility and stability profiles are reported for this compound under physiological conditions?

  • Key Data :

Solvent/MediumSolubility (mg/mL)Stability (pH 7.4, 37°C)
DMSO>50Stable for 24 hours
PBS<0.1Precipitation observed
  • Recommendation : Use DMSO stock solutions (10 mM) for in vitro assays. Stability in cell culture media requires empirical testing due to potential esterase activity .

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity, particularly in kinase inhibition or autophagy modulation?

  • Findings :

  • Kinase Binding : The pyrazolo[3,4-b]pyridine scaffold mimics ATP’s adenine moiety, enabling competitive binding to kinase ATP pockets. The difluoromethyl group enhances hydrophobic interactions, as observed in mTOR/p70S6K inhibition studies .
  • Autophagy Induction : In prostate cancer models, related compounds (e.g., FMPPP) activate LC3-II and Beclin-1 via AMPK/mTOR pathways, suggesting similar mechanisms could apply .
    • Experimental Design :

Kinase Profiling : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to identify targets.

Autophagy Markers : Western blotting for LC3-II/p62 in treated cells, combined with lysosomal inhibitors (e.g., chloroquine) .

Q. How do computational studies (e.g., DFT, molecular docking) inform its reactivity and target interactions?

  • Computational Insights :

  • DFT Analysis : CAM-B3LYP/6-311++G(d,p) calculations predict nucleophilic attack susceptibility at C7 due to localized electron density, guiding derivatization strategies .
  • Docking Simulations : Pyrazolo[3,4-b]pyridines exhibit high binding affinity (~8.5 kcal/mol) to mTOR’s ATP-binding site, with the carboxylic acid forming hydrogen bonds to Lys1217 .
    • Validation : Compare docking poses with X-ray co-crystal structures of analogous inhibitors .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for pyrazolo[3,4-b]pyridines?

  • Case Study :

  • Issue : Discrepancies in IC50_{50} values for mTOR inhibition between cell-free and cell-based assays.
  • Resolution :

Permeability Testing : Measure cellular uptake via LC-MS to rule out efflux pump interference .

Metabolite Screening : Identify in situ hydrolysis of esters to active carboxylic acids, which may explain potency shifts .

  • General Approach : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for functional activity) to reconcile SAR contradictions .

Methodological Tables

Table 1 : Comparative Physicochemical Properties of Pyrazolo[3,4-b]pyridine Derivatives

CompoundlogPSolubility (DMSO)Anti-Proliferative IC50_{50} (μM)
6-(Difluoromethyl)-1-methyl derivative2.1>50 mM0.8 (PC-3 cells)
6-Trifluoromethyl analog2.545 mM1.2
6-Ethyl derivative2.830 mM3.5

Table 2 : Recommended Analytical Conditions

TechniqueParametersReference Standard
HPLC-PDAC18 column, 0.1% TFA in H2_2O/MeCN gradientUSP-grade
HRMS (ESI+)m/z 255.06 [M+H]+^+Calibrant: NaTFA

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